3-allyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Descripción
Propiedades
IUPAC Name |
9-(2,4-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-5-9-25-18(26)16-17(22(4)20(25)27)21-19-23(10-6-11-24(16)19)15-8-7-13(2)12-14(15)3/h5,7-8,12H,1,6,9-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTIGBXZOMPOPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-allyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 922453-83-6 |
| Molecular Formula | CHNO |
| Molecular Weight | 365.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with purine metabolic pathways. Purines play crucial roles in various cellular processes, including energy transfer (ATP), signal transduction (cAMP), and nucleic acid synthesis. The compound's structure allows it to potentially inhibit enzymes involved in purine metabolism or mimic natural purines, thus affecting cellular functions.
Potential Targets
-
Enzymes in Purine Metabolism : The compound may interact with key enzymes such as:
- Adenosine triphosphate (ATP) synthase
- Xanthine oxidase
- Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)
- Receptor Modulation : It may also act on various receptors that are known to bind purines or their derivatives.
Biological Activity and Effects
Research indicates that compounds similar to 3-allyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exhibit a range of biological activities:
- Antitumor Activity : Some studies have reported that purine derivatives can induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis .
- Neuroprotective Effects : The modulation of purine metabolism has been suggested to have implications in neurodegenerative diseases. Compounds affecting xanthine oxidoreductase activity may reduce oxidative stress associated with these conditions .
Case Study 1: Antitumor Efficacy
A study explored the effects of a structurally similar purine derivative on human leukemic cells. The compound was shown to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. This suggests potential therapeutic applications in leukemia treatment.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of purine analogs. Results indicated that these compounds could mitigate oxidative stress in neuronal cells by modulating xanthine oxidase activity. This finding points towards their potential use in treating neurodegenerative disorders.
Comparación Con Compuestos Similares
Comparison with Structural Analogues
Substituent Variations and Their Impact
Position 3 Modifications
Position 9 Aromatic Modifications
Position 1 and Other Modifications
Physicochemical Properties
*Estimated based on molecular formula. †Predicted based on conjugated systems.
Métodos De Preparación
The core structure of this compound—a fused tetrahydropyrimido[2,1-f]purine system—is typically assembled via cyclocondensation reactions. A prevalent approach involves reacting a substituted pyrimidine precursor with a purine-building block under acidic or basic conditions. For example, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has been employed as a triazine-forming agent in analogous syntheses, enabling the stepwise introduction of aromatic and hydroxyl groups.
Key Reaction Conditions
- Reactants : 6-amino-1-methyluracil derivatives and 2,4-dimethylphenyl-substituted aldehydes.
- Catalyst : Aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂).
- Solvent : Anhydrous dichloromethane or toluene.
- Temperature : 80–100°C under reflux.
This method yields the tetrahydropyrimido ring system with moderate efficiency (45–60% yield), though purification often requires column chromatography due to byproduct formation.
Allylation at the 3-Position
The allyl group is installed via nucleophilic substitution or transition-metal-catalyzed coupling. A ligand-free palladium-catalyzed approach, adapted from sulfonamide allylation procedures, has proven effective.
General Allylation Procedure
- Substrate : 9-(2,4-Dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione.
- Reagent : Allyl bromide (1.2 equiv).
- Base : Sodium hydride (NaH, 2.0 equiv) in dimethylformamide (DMF).
- Conditions : Stir at room temperature for 3 hours.
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | >98% |
| Reaction Time | 3 hours |
Alternative methods using copper(II) triflate (Cu(OTf)₂) and xantphos as a ligand enable three-component coupling with allyl alcohol, though yields are lower (63%).
Methylation at the 1-Position
The 1-methyl group is introduced early in the synthesis to prevent regiochemical complications. A standard protocol involves treating the purine precursor with methyl iodide (CH₃I) in the presence of NaH.
Stepwise Methylation
- Dissolve the purine intermediate (1.0 equiv) in anhydrous DMF.
- Add NaH (1.5 equiv) at 0°C and stir for 30 minutes.
- Introduce CH₃I (1.2 equiv) and warm to room temperature.
- Quench with ammonium chloride and extract with ethyl acetate.
This method consistently delivers >90% conversion, with minimal N3-methylation observed.
Purification and Characterization
Final purification is achieved via silica gel chromatography using a gradient of ethyl acetate in hexanes (10–50%). Critical characterization data include:
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 7.45–7.28 (m, aromatic H), 5.21–5.09 (m, allyl CH₂), 3.69 (s, N1-CH₃), 2.42 (s, dimethylphenyl CH₃).
- HRMS : [M+H]⁺ calculated for C₂₀H₂₃N₅O₂: 374.1925; found: 374.1923.
Comparative Analysis of Methods
| Step | Method 1 (Ref.) | Method 2 (Ref.) |
|---|---|---|
| Allylation Yield | 78% | 63% |
| Catalyst | None | Cu(OTf)₂/xantphos |
| Solvent | DMF | Toluene |
| Purity | >98% | 92% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-allyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, and how can reaction parameters be optimized?
- Methodology :
- Friedel-Crafts alkylation is a critical step for introducing the allyl group, requiring anhydrous AlCl₃ as a catalyst and controlled temperature (0–5°C) to avoid side reactions .
- Cyclization of intermediates to form the pyrimido[2,1-f]purine core typically employs refluxing ethanol or n-butanol for 10–20 hours, with yields improved by using excess amines (e.g., 5 equivalents) .
- Optimization : Reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and catalyst loading (Pd(Ph₃)₄ for Suzuki couplings) significantly impact yield and purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- ¹H/¹³C NMR : Characterize substituent environments (e.g., allyl protons at δ 4.26–4.52 ppm, methyl groups at δ 3.35–3.53 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]⁺ peak at m/z 459.55) and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) by comparing calculated vs. observed C, H, N percentages (e.g., C: 56.29%, H: 6.91%, N: 25.24%) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Experimental Design :
- Cytotoxicity assays (MTT/XTT) on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Enzyme inhibition studies : Kinase inhibition profiling using ATP-competitive assays (e.g., CDK2/4, EGFR) .
- Apoptosis induction : Caspase-3/7 activation assays with flow cytometry for Annexin V/PI staining .
Advanced Research Questions
Q. How can substituent variations (e.g., allyl vs. benzyl groups) influence bioactivity, and what computational tools aid in structure-activity relationship (SAR) studies?
- SAR Strategy :
- Substituent replacement : Compare analogs (e.g., 3-(4-fluorobenzyl) vs. 3-allyl derivatives) in kinase inhibition assays to identify critical functional groups .
- In silico docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., CDK2 ATP-binding pocket) .
- QSAR modeling : Correlate logP, polar surface area, and steric parameters with IC₅₀ values .
Q. What experimental approaches resolve discrepancies between in vitro and in vivo efficacy data?
- Contradiction Analysis :
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS in plasma and tissue homogenates .
- Metabolite identification : Use HPLC-HRMS to detect phase I/II metabolites that may reduce activity in vivo .
- Dose optimization : Adjust dosing regimens in xenograft models (e.g., 10–50 mg/kg, i.p. vs. oral) to align with in vitro IC₅₀ .
Q. How can regioselectivity challenges during functionalization of the pyrimido[2,1-f]purine core be addressed?
- Synthetic Solutions :
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive NH sites during alkylation .
- Directed ortho-metalation : Employ n-BuLi to selectively functionalize the 2,4-dimethylphenyl group .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 2 hours vs. 20 hours) while maintaining regioselectivity .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
